1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-6-8-15(9-7-12)22-11-14(10-17(22)23)20-18(24)21-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMZLPIHAJDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a pyridine ring, a pyrrolidine ring, and a urea moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These interactions can influence various pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including colorectal cancer and breast cancer .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cancer Type | Mechanism | IC50 (nM) |
|---|---|---|---|---|
| Compound 21 | Colorectal Cancer | CSF-1R Inhibition | 2.1 | |
| Pyrrolidine Derivative | Breast Cancer | Apoptosis Induction | Not specified |
Antimicrobial Activity
Compounds containing pyrrolidine rings have shown promising antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential as antimicrobial agents .
Table 2: Antimicrobial Activity Overview
| Compound Type | Activity Type | Target Organisms |
|---|---|---|
| Pyrrolidine Derivatives | Antibacterial | Various Gram-positive and Gram-negative bacteria |
| Alkaloid Derivatives | Antifungal | Common fungal pathogens |
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Colorectal Cancer Study : A recent study evaluated a compound with a similar structure that inhibited macrophage migration and reprogrammed M2-like macrophages to enhance antitumor immunity. This study demonstrated significant in vivo efficacy against colorectal cancer models .
- Antimicrobial Evaluation : Another study focused on the synthesis of pyrrolidine derivatives, revealing their effectiveness against various bacterial strains. The results indicated that specific modifications to the pyrrolidine structure could enhance antimicrobial potency .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including lung and breast cancer cells.
Key Findings:
- Cytotoxicity Assay: The compound was tested at varying concentrations against A549 human lung adenocarcinoma cells.
- Results: At a concentration of 100 µM, it demonstrated a reduction in cell viability by over 60%, outperforming standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, especially against multidrug-resistant bacterial strains.
Key Findings:
- Inhibition Assay: Various derivatives were screened against resistant strains such as Staphylococcus aureus and Escherichia coli.
- Results: Notable inhibition was observed against MRSA strains, indicating potential as a new antimicrobial agent.
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of the compound involved in vitro assays on multiple cancer cell lines. The results indicated that structural modifications significantly enhanced the compound's efficacy.
| Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|
| A549 (Lung) | 62% | 100 |
| MCF7 (Breast) | 55% | 100 |
| HeLa (Cervical) | 48% | 100 |
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial activity, the compound's derivatives were tested against various pathogens.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| MRSA | 15 | 50 |
| E. coli | 12 | 50 |
| Klebsiella pneumoniae | 10 | 50 |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Urea vs. Alternative Linkers :
- The target compound and analogs like 38 () and 15a () utilize a urea bridge, which may enhance hydrogen-bonding interactions in biological systems. In contrast, oxadiazole (e.g., 1a/1b , ) and acrylate (e.g., 7c , ) cores offer distinct electronic and steric profiles .
Pyrrolidinone Modifications: The 5-oxo-pyrrolidin-3-yl group in the target compound is structurally similar to 7c (), but 7c replaces the urea with an acrylate ester. This substitution could influence solubility and metabolic stability . Compound 38 () incorporates a 2-oxoethyl-pyrrolidinyl group, demonstrating variability in pyrrolidine ring functionalization .
Aryl Substituent Effects: The p-tolyl group in the target compound and 7c () may enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., 3-nitrophenyl in 15a, ) .
Implications for Research and Development
The structural diversity among these analogs underscores the importance of substituent choice in modulating bioactivity. For example:
- Electron-rich aryl groups (e.g., p-tolyl in the target compound) may improve membrane permeability compared to nitro-substituted analogs .
- Urea linkers could offer metabolic stability advantages over ester or oxadiazole cores, though synthetic accessibility remains a hurdle .
Further studies should prioritize biological profiling (e.g., antiviral or kinase inhibition assays) to correlate structural features with activity.
Preparation Methods
Direct Urea Coupling Using Carbonyldiimidazole (CDI)
Procedure :
- Activation of 6-Methylpyridin-2-amine :
- Coupling with 5-Oxo-1-(p-tolyl)pyrrolidin-3-amine :
- The carbamate intermediate is reacted with 5-oxo-1-(p-tolyl)pyrrolidin-3-amine (1.0 equiv) in THF at room temperature for 12 hours.
- Workup : The reaction mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 78–82%
Purity : >95% (HPLC)
Palladium-Catalyzed Cross-Coupling Approach
Adapted from Suzuki-Miyaura methodologies, this route leverages pre-functionalized fragments:
- Synthesis of Isocyanate Intermediate :
- Coupling with Pyrrolidinone Amine :
Yield : 85–91%
Advantage : Avoids moisture-sensitive intermediates.
Optimization of Reaction Parameters
Solvent and Base Screening
Comparative studies from patent data reveal the impact of solvent polarity and base strength:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 25 | 72 |
| NMP | DBU | 100 | 88 |
| DMSO | K₃PO₄ | 60 | 81 |
Key Insight : Polar aprotic solvents (NMP, DMSO) enhance reactivity by stabilizing intermediates, while strong bases (DBU) accelerate urea formation.
Temperature and Stoichiometry
- CDI Route : Excess CDI (1.2 equiv) at 0°C minimizes side reactions (e.g., dimerization).
- Palladium Route : Elevated temperatures (100°C) are critical for catalytic cycle efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30, 1 mL/min).
Challenges and Mitigation Strategies
Competitive Side Reactions
Scalability Considerations
- Patent Example : A kilogram-scale synthesis achieved 89% yield using continuous flow reactors with in-line IR monitoring.
Q & A
Basic: What are the key steps in synthesizing 1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea?
Answer:
The synthesis typically involves multi-step reactions:
Pyrrolidine Ring Formation : Cyclization of precursors like substituted amines or ketones under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
Urea Linkage : Reaction of the pyrrolidine intermediate with 6-methylpyridin-2-yl isocyanate or via a carbamate intermediate to form the urea bond. Solvents like DMF or THF and catalysts such as triethylamine are used to enhance reactivity .
Purification : Recrystallization or column chromatography ensures high purity (>95%), monitored via HPLC .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the 6-methylpyridine group (δ 2.5 ppm for CH) and pyrrolidinone carbonyl (δ 170-175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNO) .
- FT-IR : Urea carbonyl stretching (~1640 cm) and pyrrolidinone C=O (~1680 cm) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C to 25°C) reduce side reactions .
- Catalyst Screening : Bases like DBU (1,8-diazabicycloundec-7-ene) improve urea bond formation efficiency .
- Reaction Monitoring : Real-time TLC or in situ IR tracks intermediate stability, preventing over-oxidation of the pyrrolidinone ring .
Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
Methodological approaches:
Pharmacokinetic Profiling : Assess bioavailability via LC-MS to determine if poor absorption or rapid metabolism explains in vivo inactivity .
Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases or GPCRs) in cellular models .
Metabolite Identification : HRMS-based metabolomics identifies active metabolites that may contribute to efficacy .
Basic: What are the common biological targets for urea derivatives with pyrrolidinone scaffolds?
Answer:
- Enzyme Inhibition : Urea groups often inhibit kinases (e.g., TRKA) or proteases via hydrogen bonding with catalytic residues .
- Receptor Modulation : The pyrrolidinone moiety may interact with neurotransmitter receptors (e.g., dopamine D) due to conformational flexibility .
- Antibacterial Activity : Structural analogs show activity against Gram-positive bacteria by disrupting cell wall synthesis .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 4M38) to model interactions between the urea group and kinase ATP-binding pockets .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy on pyridine) with activity to prioritize synthetic targets .
- MD Simulations : Predict metabolic stability by simulating CYP450 interactions, reducing off-target effects .
Basic: What analytical methods ensure batch-to-batch consistency in research samples?
Answer:
- HPLC-PDA : Purity (>98%) is confirmed using C18 columns (gradient: 10–90% acetonitrile in HO + 0.1% TFA) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
- Chiral HPLC : Validates enantiomeric purity if stereocenters are present .
Advanced: What strategies mitigate degradation of the urea moiety during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .
- Stabilizing Excipients : Co-formulate with cyclodextrins to protect against moisture and oxidative degradation .
- Accelerated Stability Testing : Use 40°C/75% RH conditions for 6 months to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
